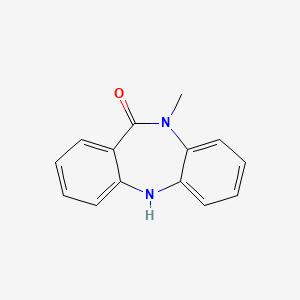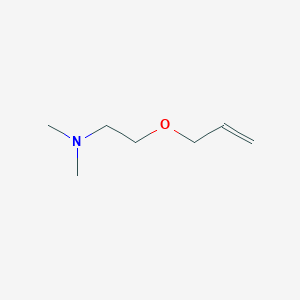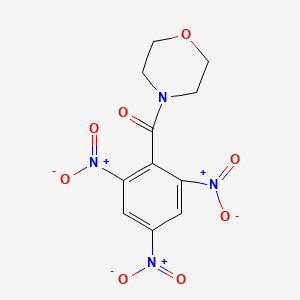
2,5-Pyridinedicarboxylic acid, 1-oxide
Descripción general
Descripción
2,5-Pyridinedicarboxylic acid, also known as Isocinchomeronic acid, is a heterocyclic building block . It is a dicarboxylic derivative of pyridine . It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .
Molecular Structure Analysis
The molecular structure of 2,5-Pyridinedicarboxylic acid, 1-oxide contains a total of 18 bonds, including 13 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 carboxylic acid groups (aromatic), 2 hydroxyl groups, and 1 Pyridine . The empirical formula is C7H5NO4 and the molecular weight is 167.12 .Physical And Chemical Properties Analysis
2,5-Pyridinedicarboxylic acid appears as a solid and has a melting point of 242-247 °C (dec.) (lit.) . It is described as a yellow to green fine crystalline powder .Aplicaciones Científicas De Investigación
Self-Assembly and Supramolecular Structures
- Self-Assembly with Diorganotin(IV) Oxides : A study by García-Zarracino & Höpfl (2005) explored the reaction of 2,5-Pyridinedicarboxylic acid with different diorganotin(IV) oxides. They found variations in molecular and supramolecular structures based on solvent influences, indicating applications in creating diverse structures like polymeric or cyclotrimeric arrangements (García-Zarracino & Höpfl, 2005).
Luminescent Properties
- Lanthanide Complexes : Wang et al. (2010) synthesized new 3D lanthanide complexes using 2,5-Pyridinedicarboxylic acid and sebacate, highlighting its role in forming structures with intricate frameworks and potential in photoluminescent applications (Wang et al., 2010).
Structural Changes through Solvent Interaction
- Hydrogen Bond-Supported Organic Networks : Noro et al. (2016) investigated how solvent molecules affect the structural formation of 2,5-Pyridinedicarboxylic acid N-oxide, revealing its capability for reversible structural changes through solvent release/uptake (Noro et al., 2016).
Photolysis and Spectroscopy
- Photolysis and Spectra Study : The work of Caswell, Lee, & Creagh (1972) focused on the photolysis and ultraviolet absorption spectra of 1-oxides of pyridinecarboxylic acids, including 2,5-Pyridinedicarboxylic acid, 1-oxide. Their findings can contribute to understanding the photochemical behavior of these compounds (Caswell et al., 1972).
Catalytic Applications
- Catalytic Anodes for Chemical Production : Research by Nam, Taitt, & Choi (2018) into the use of copper-based catalytic anodes for producing 2,5-Furandicarboxylic acid, a biomass-derived chemical, suggests potential applications of 2,5-Pyridinedicarboxylic acid in renewable chemical production (Nam et al., 2018).
Coordination Polymers and Fluorescence
- Highly Stable Indium(III) Coordination Polymer : A study by Yang et al. (2007) on the synthesis and fluorescence properties of an indium(III)-2,5-pyridinedicarboxylate coordination polymer showcases its potential in creating materials with notable photoluminescent properties (Yang et al., 2007).
Biodegradation Studies
- Degradation by Agrobacterium sp. Strain YJ-5 : The 2023 study by Jiang et al. isolated a bacterium capable of degrading 2,5-Pyridinedicarboxylic acid, opening avenues for bioremediation research (Jiang et al., 2023).
Safety and Hazards
2,5-Pyridinedicarboxylic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
1-oxidopyridin-1-ium-2,5-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5/c9-6(10)4-1-2-5(7(11)12)8(13)3-4/h1-3H,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYUIHFCQJNUMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[N+](C=C1C(=O)O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40545748 | |
| Record name | 1-Oxo-1lambda~5~-pyridine-2,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40545748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dicarboxypyridine 1-oxide | |
CAS RN |
32658-54-1 | |
| Record name | 1-Oxo-1lambda~5~-pyridine-2,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40545748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, 6-methyl-4-oxo-](/img/structure/B3051212.png)
![5,7-Dimethyltetrazolo[1,5-a]pyrimidine](/img/structure/B3051214.png)




![4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylic acid](/img/structure/B3051221.png)

